molecular formula C11H10O4 B12885054 2-Ethyl-4-hydroxy-1-benzofuran-5-carboxylic acid CAS No. 6458-00-0

2-Ethyl-4-hydroxy-1-benzofuran-5-carboxylic acid

Cat. No.: B12885054
CAS No.: 6458-00-0
M. Wt: 206.19 g/mol
InChI Key: DXQKXNHNKGEILM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of suitable precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxybenzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzofuran-5-carboxaldehyde, while reduction of the carboxylic acid group can produce 2-ethyl-4-hydroxybenzofuran-5-methanol .

Scientific Research Applications

2-Ethyl-4-hydroxybenzofuran-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxybenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial activity may result from its interaction with bacterial cell membranes or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-hydroxybenzofuran-5-carboxylic acid
  • 2-Ethyl-5-hydroxybenzofuran-4-carboxylic acid
  • 2-Propyl-4-hydroxybenzofuran-5-carboxylic acid

Uniqueness

2-Ethyl-4-hydroxybenzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 2-position and the hydroxy group at the 4-position may enhance its pharmacological properties compared to other similar compounds .

Properties

CAS No.

6458-00-0

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-ethyl-4-hydroxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-2-6-5-8-9(15-6)4-3-7(10(8)12)11(13)14/h3-5,12H,2H2,1H3,(H,13,14)

InChI Key

DXQKXNHNKGEILM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2O)C(=O)O

Origin of Product

United States

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